molecular formula C13H14FNS B12078929 Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine

Cat. No.: B12078929
M. Wt: 235.32 g/mol
InChI Key: GERTXNZJFMMFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is a compound that features a combination of a fluorinated aromatic ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the thiophene ring contributes to its electronic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine is unique due to the combination of a fluorinated aromatic ring and a thiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H14FNS

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H14FNS/c1-2-15-8-10-3-4-12(13(14)7-10)11-5-6-16-9-11/h3-7,9,15H,2,8H2,1H3

InChI Key

GERTXNZJFMMFIU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)C2=CSC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.